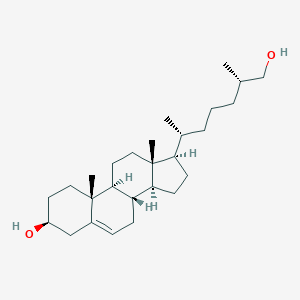

(25s)-26-Hydroxycholesterol

Descripción general

Descripción

25(S)-27-hidroxicolesterol es un oxiesterol biológicamente activo derivado del colesterol. Desempeña un papel significativo en varios procesos biológicos, incluyendo el metabolismo del colesterol, la respuesta inmune y la señalización celular. Este compuesto se produce en el retículo endoplásmico de la mayoría de las células y sirve como un potente regulador de la síntesis de colesterol, el transporte intracelular y el almacenamiento .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 25(S)-27-hidroxicolesterol típicamente implica la hidroxilación del colesterol en la posición 27 del carbono. Esta reacción está catalizada por enzimas como la colesterol 25-hidroxilasa, que utiliza oxígeno y un cofactor de di-hierro para facilitar el proceso de hidroxilación . Las condiciones de reacción a menudo incluyen la presencia de oxígeno molecular y cofactores específicos para asegurar la introducción selectiva del grupo hidroxilo.

Métodos de Producción Industrial

La producción industrial de 25(S)-27-hidroxicolesterol puede implicar procesos de transformación microbiana, donde el colesterol se convierte en su forma hidroxilada utilizando biocatalizadores de células completas o enzimas purificadas. Estos procesos de biotransformación son preferidos debido a su alta regio- y estereoselectividad, así como a su naturaleza respetuosa con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de Reacciones

25(S)-27-hidroxicolesterol experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar aún más para formar otros oxiesteroles, como el 7α,25-dihidroxicolesterol.

Reducción: Las reacciones de reducción pueden modificar el grupo hidroxilo, lo que puede llevar a la formación de diferentes derivados de esteroles.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen oxígeno molecular, agentes reductores y enzimas específicas como los miembros de la familia del citocromo P450 . Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y oxidados del colesterol, que tienen actividades biológicas y aplicaciones distintas .

Aplicaciones Científicas De Investigación

25(S)-27-hidroxicolesterol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

25(S)-27-hidroxicolesterol ejerce sus efectos a través de varios objetivos y vías moleculares:

Factores de Transcripción: Interactúa con factores de transcripción como los receptores X del hígado (LXRs), la proteína de unión al elemento regulador de esteroles 2 (SREBP2) y el receptor huérfano relacionado con el receptor del ácido retinoico (ROR).

Receptores Acoplados a Proteínas G: El compuesto se une al receptor acoplado a proteína G 183 (GPR183), influyendo en varias vías de señalización.

Canales Iónicos y Moléculas Adhesivas: Afecta los canales iónicos como los receptores NMDA y las moléculas adhesivas como las integrinas.

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares al 25(S)-27-hidroxicolesterol incluyen:

- 27-hidroxicolesterol

- 24(S)-hidroxicolesterol

- 24(S),25-epoxicolesterol

Singularidad

25(S)-27-hidroxicolesterol es único debido a sus potentes efectos reguladores sobre el metabolismo del colesterol y su capacidad para modular las respuestas inmunitarias y las vías de señalización celular. Sus diversos objetivos y vías moleculares lo convierten en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-VICXTREFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

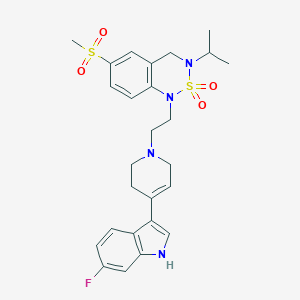

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (25S)-26-hydroxycholesterol synthesized?

A1: Several synthetic routes have been explored. One approach utilizes stigmasterol as a starting material, incorporating the necessary chirality for the steroidal side-chain through the use of (S)-(-)-ethyl 4-hydroxy-3-methylbutanoate. [, ] Another method employs yamogenin acetate, isolated from crude diosgenin acetate, as a precursor. []

Q2: Can you elaborate on the significance of the stereochemistry at the C-25 position?

A2: The stereochemistry at the C-25 position is crucial for biological activity. Research indicates that (25S)-steroidal acids, including this compound, exhibit higher activity compared to their (25R)-counterparts. [] This highlights the importance of stereospecificity in the synthesis and biological evaluation of this compound.

Q3: What analytical techniques are employed to differentiate between (25R)- and this compound?

A3: Several methods have been developed for the resolution and identification of these diastereoisomers. High-performance liquid chromatography (HPLC) has been successfully employed, both with [] and without [] derivatization. Additionally, 1H NMR analysis of the (+)- or (-)-MTPA esters of these diastereoisomers reveals distinctive signals for the 26-H proton, allowing for their differentiation. []

Q4: What is the biological relevance of this compound?

A4: this compound has been identified as a potent ligand for the DAF-12 receptor in Caenorhabditis elegans. [] This nuclear receptor plays a critical role in regulating development and lifespan in the nematode. [] Understanding the interaction between this compound and DAF-12 provides valuable insights into aging and related processes.

Q5: How can the levels of this compound be quantified in biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a sensitive and specific method for quantifying oxysterol nuclear receptor ligands, including this compound. [] This technique allows researchers to study the compound's pharmacokinetics, distribution, and metabolism in various biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.